molecular formula C18H19NO4 B5556115 methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

Cat. No. B5556115
M. Wt: 313.3 g/mol
InChI Key: HACLFXWHRDPHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of benzoic acid, which is a common component in a variety of products, from plastics to food preservatives .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoate core, with an acetyl amino group at the 3-position and an ethylphenoxy group also attached to the acetyl group .


Chemical Reactions Analysis

As an ester, this compound could undergo typical ester reactions such as hydrolysis under both acidic and basic conditions . It could also react with amines to form amides in a process known as aminolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often found in fats and oils . They are also typically less dense than water .

Scientific Research Applications

Synthesis of Heterocyclic Systems

One of the primary applications of this compound category is in the synthesis of heterocyclic systems. For instance, compounds similar to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate" have been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones through a series of chemical reactions starting from corresponding acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis and Functionalization for Biological Activity

In another study, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, was reported. These compounds, which are structurally related to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate," were obtained using amino acid methyl, ethyl, or benzyl esters as amination agents (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Application in Polymer Synthesis

Furthermore, these compounds have found applications in materials science, particularly in the synthesis of polymers. For example, thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate led to the formation of a hyperbranched aromatic polyamide, highlighting the role of these compounds in developing new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Tubulin Polymerization Inhibition for Cancer Therapy

In the field of medicinal chemistry, specific derivatives such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors. This activity is critical for the development of anticancer therapies, as it can potentially halt the growth of cancer cells by disrupting the microtubule formation necessary for cell division (Minegishi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific context or application, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, such as materials science, pharmaceuticals, or food science, depending on its properties .

properties

IUPAC Name

methyl 3-[[2-(2-ethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)23-12-17(20)19-15-9-6-8-14(11-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACLFXWHRDPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

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